thiothixene

Beschreibung

Eigenschaften

IUPAC Name |

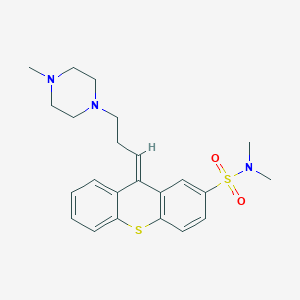

(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKORZTTCHDGY-UFWORHAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316424 | |

| Record name | trans-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |

CAS No. |

3313-27-7, 5591-45-7 | |

| Record name | trans-Thiothixene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Thiothixene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thiothixene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiothixene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIXENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UE42HF37R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

thiothixene mechanism of action on dopamine D2 receptors

An In-Depth Technical Guide to the Mechanism of Action of Thiothixene on Dopamine D2 Receptors

Introduction

This compound is a first-generation, or 'typical,' antipsychotic agent belonging to the thioxanthene class, structurally related to the phenothiazines.[1][2][3] First introduced by Pfizer in 1967, it has been a cornerstone in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its interaction with the dopamine D2 receptor (D2R), a critical G protein-coupled receptor (GPCR) implicated in the pathophysiology of psychosis.[2][4][5] The "dopamine hypothesis of schizophrenia" posits that hyperactivity in the mesolimbic dopamine pathway underlies the positive symptoms of the disorder, such as hallucinations and delusions.[2] this compound exerts its clinical effects by modulating this and other dopamine pathways.[2][6]

This technical guide provides a comprehensive examination of the molecular and cellular mechanisms through which this compound interacts with the dopamine D2 receptor. We will explore its binding characteristics, its functional antagonism of canonical and non-canonical signaling pathways, and provide detailed, field-proven experimental protocols for its characterization in a research setting.

Part 1: The Molecular Interaction of this compound with the Dopamine D2 Receptor

The therapeutic action of this compound is initiated by its direct physical interaction with the D2 receptor. This interaction is characterized by high-affinity binding and competitive antagonism, which effectively prevents the receptor from being activated by the endogenous neurotransmitter, dopamine.

Binding Affinity and Receptor Profile

This compound acts as a potent antagonist at dopamine D2 receptors, with a high binding affinity demonstrated by low nanomolar Ki values.[1] It also exhibits affinity for other receptors, including D3, serotonin (5-HT), histamine (H1), and α-adrenergic receptors, which contributes to its overall pharmacological profile and side effects.[1][2] However, its antagonism of the D2 receptor is considered the primary driver of its antipsychotic effects.[1]

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D2 | ~0.5 - 1.5 |

| Dopamine D3 | ~0.8 - 2.0 |

| Serotonin 5-HT2A | ~5 - 15 |

| Serotonin 5-HT7 | ~3 - 10 |

| Histamine H1 | ~2 - 8 |

| Adrenergic α1 | ~4 - 12 |

| Note: Ki values are approximate and can vary based on experimental conditions. Data synthesized from available literature.[1] |

This profile demonstrates that while this compound is highly potent at the D2 receptor, it is not entirely selective. Its action at other receptors, such as H1 (sedation, weight gain) and α1-adrenergic (orthostatic hypotension), explains some of its common side effects.[2][7]

Mechanism of Competitive Antagonism

As a competitive antagonist, this compound binds to the same orthosteric site on the D2 receptor as dopamine but does not activate it.[2][5] This occupancy physically blocks dopamine from binding and initiating downstream signaling cascades.[5] The antipsychotic effect is achieved by reducing the excessive dopaminergic neurotransmission in the mesolimbic pathway, thereby alleviating positive psychotic symptoms.[2] However, this blockade is not limited to the mesolimbic system. Antagonism in other key dopamine pathways is responsible for some of the drug's significant side effects:

-

Nigrostriatal Pathway: D2 blockade can lead to movement disorders known as extrapyramidal symptoms (EPS), such as parkinsonism, akathisia, and dystonia.[6][7][8]

-

Tuberoinfundibular Pathway: D2 blockade can increase prolactin levels (hyperprolactinemia) by removing dopamine's inhibitory influence on its release.[6][8]

Part 2: Impact on D2 Receptor Downstream Signaling

Dopamine D2 receptors transduce signals through two primary, interconnected pathways: the canonical G protein-dependent pathway and the non-canonical β-arrestin-dependent pathway. This compound, as a classical antagonist, inhibits signaling through both routes.

Inhibition of the Canonical Gαi/o-Coupled Pathway

The D2 receptor is canonically coupled to inhibitory G proteins of the Gαi/o family.[4][9] Upon activation by dopamine, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).[10]

This compound's antagonism prevents this entire cascade. By blocking dopamine's access to the receptor, it prevents Gαi/o protein activation, thereby disinhibiting adenylyl cyclase and leading to a normalization of cAMP production.[5][9]

Part 3: Experimental Protocols for Mechanistic Characterization

To validate and quantify the antagonistic properties of a compound like this compound at the D2 receptor, a series of well-established assays are employed. These protocols form a self-validating system, moving from direct physical binding to functional cellular consequences.

Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination

This assay provides a direct measure of the affinity with which this compound binds to the D2 receptor.

-

Causality & Principle: The affinity of a test compound (this compound) is determined by its ability to compete with and displace a radiolabeled ligand of known high affinity (e.g., [3H]spiperone) from the D2 receptor. [11][12]The concentration of this compound that displaces 50% of the radioligand (IC50) is measured and used to calculate the equilibrium dissociation constant (Ki).

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissue known to express D2 receptors (e.g., HEK293 cells stably expressing human D2R, or rat striatal tissue) in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method like the BCA assay. [13]2. Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein per well), a fixed concentration of a D2R-selective radioligand (e.g., 0.2 nM [3H]spiperone), and serially diluted concentrations of unlabeled this compound. [12][13]3. Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 30°C to allow the binding reaction to reach equilibrium. [12][13]4. Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [13]5. Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter. [13]6. Data Analysis: Plot the percentage of specific binding inhibition against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [12][13]

Protocol 2: Functional cAMP Assay for Gαi/o Antagonism

This assay measures the ability of this compound to functionally block the D2R-mediated inhibition of cAMP production.

-

Causality & Principle: D2R activation by an agonist (dopamine) inhibits forskolin-stimulated cAMP production. An antagonist (this compound) will reverse this inhibition in a concentration-dependent manner. [14][15]This directly measures the compound's functional impact on the G-protein signaling pathway.

Step-by-Step Methodology:

-

Cell Culture: Plate cells stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293) into 384-well assay plates and grow to confluence.

-

Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a mixture of a fixed concentration of forskolin (to raise basal cAMP levels) and a fixed concentration of dopamine (typically its EC80) to all wells except controls.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for the modulation of adenylyl cyclase activity.

-

Detection: Lyse the cells and quantify intracellular cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogenous Assay). [15][16]These kits provide reagents that generate a signal inversely (or directly) proportional to the amount of cAMP present.

-

Data Analysis: Plot the measured signal against the log concentration of this compound. The resulting concentration-response curve is used to determine the potency of this compound (IC50 or Kb) in antagonizing the dopamine response. [17]

Protocol 3: β-Arrestin Recruitment Assay

This assay confirms that this compound blocks the G protein-independent pathway by preventing the interaction between the D2R and β-arrestin2.

-

Causality & Principle: Agonist binding to D2R promotes the recruitment of β-arrestin2. This interaction can be measured using techniques like BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation. [18][19][20]An antagonist will block the agonist-induced signal.

Step-by-Step Methodology:

-

Cell Line: Utilize a commercially available or custom-developed cell line stably co-expressing the human D2 receptor fused to one part of a reporter system (e.g., Renilla luciferase for BRET) and β-arrestin2 fused to the complementary part (e.g., mVenus or YFP for BRET). [18][19]2. Assay Setup: Plate the cells in a white, opaque 96- or 384-well plate.

-

Treatment: If using a BRET assay, add the luciferase substrate (e.g., coelenterazine h). Immediately add varying concentrations of this compound, followed by a fixed concentration of dopamine (EC80).

-

Signal Detection: Read the plate on an instrument capable of detecting the specific signal. For BRET, this involves measuring light emission at two different wavelengths (one for the donor, one for the acceptor) and calculating the ratio. [18]For enzyme complementation assays, a single luminescent readout is typical.

-

Data Analysis: The agonist (dopamine) produces a robust signal indicating recruitment. Plot the inhibition of this signal as a function of this compound concentration to determine its IC50 for blocking the D2R-β-arrestin2 interaction. [18]

Conclusion

This compound's mechanism of action at the dopamine D2 receptor is a clear example of competitive antagonism. It potently binds to the receptor, physically occluding dopamine and thereby inhibiting downstream signaling through both the canonical Gαi/o-cAMP pathway and the non-canonical β-arrestin pathway. This blockade in the mesolimbic dopamine system is fundamental to its efficacy in treating the positive symptoms of schizophrenia. The experimental protocols detailed herein provide a robust framework for researchers to quantify this mechanism, from receptor affinity to functional cellular outcomes. Understanding this core mechanism is not only crucial for the rational use of existing medications but also serves as the foundation for the development of next-generation antipsychotics with improved efficacy and reduced side-effect profiles, potentially through the targeted modulation of these distinct signaling pathways.

References

- Tiotixene - Wikipedia. (n.d.).

- This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, November 1). WebMD.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Behavioral Neuroscience, 5, 4. [Link]

- This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. (n.d.). Pediatric Oncall.

- What is the mechanism of this compound? (2024, July 17). Patsnap Synapse.

- Salmas, R. E., Stein, M., Yurtsever, M., Seeman, P., Erol, I., Mestanoglu, M., & Durdagi, S. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Biomolecular Structure and Dynamics, 35(10), 2151–2173. [Link]

- Schneider, S., Le-Corronc, H., & Burkhard, S. (2018). A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors. Molecules, 23(11), 2969. [Link]

- This compound Monograph for Professionals. (2025, November 5). Drugs.com.

- Klewe, I. V., Egebjerg, J., & Nielsen, S. M. (2008). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. European Journal of Pharmacology, 592(1-3), 41–45. [Link]

- Kumari, P., & Ghosh, B. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51–57. [Link]

- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information.

- Parravicini, C., Daniele, S., & Abbracchio, M. P. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463–468. [Link]

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. Current Opinion in Pharmacology, 11(1), 44–51. [Link]

- Dopamine receptor - Wikipedia. (n.d.).

- This compound: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral.

- What are the side effects of this compound? (2024, July 12). Patsnap Synapse.

- This compound (Navane): Uses & Side Effects. (n.d.). Cleveland Clinic.

- Allen, J. A., Yost, J. M., & Roth, B. L. (2011). Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor. Molecular Pharmacology, 80(3), 353–364. [Link]

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488–18493. [Link]

- Van der Veen, F. M., Leurs, R., & de Esch, I. J. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 399(2), 230–236. [Link]

- Schneider, S. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Doctoral dissertation, Julius-Maximilians-Universität Würzburg]. [Link]

- Free, R. B., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. ACS Chemical Neuroscience, 3(12), 1083–1097. [Link]

- Liljefors, T., & Bøgesø, K. P. (1988). Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists. Journal of Medicinal Chemistry, 31(2), 306–312. [Link]

- Wróbel, D., et al. (2021). Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. Molecules, 26(11), 3163. [Link]

Sources

- 1. Tiotixene - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medcentral.com [medcentral.com]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pediatriconcall.com [pediatriconcall.com]

- 6. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. What are the side effects of this compound? [synapse.patsnap.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia [mdpi.com]

- 18. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

thiothixene crystal structure and molecular conformation

An In-depth Technical Guide to the Crystal Structure and Molecular Conformation of Thiothixene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a potent antipsychotic agent belonging to the thioxanthene class, primarily indicated for the management of schizophrenia.[1][2] Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. The molecule exists as two geometric isomers, cis (Z) and trans (E), of which only the cis-isomer demonstrates significant therapeutic activity.[3][4][5] This stereospecificity highlights the critical importance of its molecular architecture for its pharmacological function, primarily the antagonism of dopamine D2 receptors.[1][6] This guide provides a detailed exploration of the crystal structure and molecular conformation of this compound, synthesizing crystallographic data with conformational analysis to offer researchers and drug development professionals a comprehensive understanding of its structure-activity relationship.

The Decisive Role of Stereochemistry in this compound's Activity

The thioxanthene scaffold, which forms the core of this compound, is structurally related to the phenothiazines. A key distinction is the replacement of the nitrogen atom in the central ring with a carbon atom, which forms a double bond to the propylidene side chain.[5][7][8] This structural feature gives rise to cis and trans geometric isomerism. Early clinical studies established that the therapeutic efficacy resides in one specific isomer, which was later unambiguously identified as the cis form through X-ray crystallography.[3] The trans-isomer is therapeutically inactive.[3] This finding is a cornerstone of understanding this compound's mechanism of action, as the precise spatial arrangement of the piperazine side chain relative to the tricyclic ring system is essential for optimal binding to the dopamine D2 receptor.

Below is a diagram illustrating the fundamental structure of the active cis-thiothixene isomer.

Caption: Molecular structure of cis-thiothixene.

Solid-State Analysis: The Crystal Structure of cis-Thiothixene

The definitive three-dimensional arrangement of cis-thiothixene in the solid state was determined by single-crystal X-ray diffraction. This technique provides a high-resolution, static snapshot of the molecule's preferred conformation within a crystal lattice, revealing precise bond lengths, bond angles, and torsion angles.

Crystallographic Data

The seminal work by J. P. Schaefer in 1967 provided the first crystal structure of the active isomer, confirming its cis configuration.[3] The key parameters from this study are summarized below.

| Crystallographic Parameter | Value | Source |

| Chemical Formula | C₂₃H₂₉N₃O₂S₂ | [3][9] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁ | [3] |

| Unit Cell Dimensions | a = 10.13 Å, b = 8.77 Å, c = 19.99 Å | [3] |

| β = 139.8° | [3] | |

| Molecules per Unit Cell (Z) | 2 | [3] |

Key Structural Features

The crystallographic analysis revealed several crucial aspects of the molecular geometry:

-

Thioxanthene Ring Conformation: The tricyclic thioxanthene ring system is not planar. The two outer aromatic rings are planar, but they intersect at an angle of 141.5°, giving the central ring a folded conformation.[3] This folded structure is a characteristic feature of thioxanthene derivatives.[10]

-

Side Chain Orientation: The structure confirmed that the piperazine ring of the side chain is positioned on the same side of the exocyclic double bond as the sulfonamide-substituted aromatic ring, defining the active cis geometry.[3]

-

Intramolecular Distances: In the solid state, the analysis showed a notable proximity between the dimethylsulfonamide group and the piperazine ring.[3] This spatial relationship was hypothesized to be a critical factor in the drug's efficacy, providing a valuable clue for understanding its biochemical mode of action.[3]

Molecular Conformation and Pharmacological Relevance

While crystal structures provide an essential foundation, the conformation of a drug in solution and at its receptor site is more biologically relevant. Conformational analysis of this compound and related thioxanthenes has been performed using both computational modeling and spectroscopic methods like Nuclear Magnetic Resonance (NMR).

Conformational Flexibility and the Dopamine D2 Receptor

The antipsychotic effect of this compound is primarily mediated by its antagonism of the dopamine D2 receptor.[1][6] The molecular conformation of cis-thiothixene is well-suited to fit the pharmacophore model for D2 receptor ligands.

-

The Role of the Side Chain: The flexibility of the propylidene side chain allows it to adopt a specific conformation where the terminal nitrogen atom of the piperazine ring is positioned at an optimal distance and orientation relative to the tricyclic system.

-

Superimposition with Ligand Models: Conformational analyses have shown that a low-energy conformer of cis-thioxanthenes can be effectively superimposed onto models of the D2 receptor binding site, such as that derived from the template of loxapine. The trans isomers are unable to achieve this optimal fit, explaining their lack of potency. The correct orientation of the ammonium hydrogen on the protonated piperazine nitrogen is considered particularly important for high-affinity binding.

The relationship between structure and D2 receptor binding can be summarized as follows:

Caption: Relationship between this compound conformation and D2 receptor activity.

Experimental Methodologies

The determination of this compound's structure and conformation relies on two primary analytical techniques: X-ray crystallography for the solid state and NMR spectroscopy for the solution state.

Experimental Protocol: Single-Crystal X-ray Diffraction

This method provides an atomic-resolution view of the molecule as it exists in a crystal.[11][12] The general workflow is as follows.

Step-by-Step Methodology:

-

Crystal Growth: High-purity cis-thiothixene is dissolved in a suitable solvent system. The solution is allowed to evaporate slowly, or the temperature is carefully controlled, to promote the formation of single, well-ordered crystals of sufficient size and quality.

-

Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head in an X-ray diffractometer.[13] The crystal is often cooled to cryogenic temperatures (e.g., 100 K) to minimize thermal vibrations.[13] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[11] The intensities and positions of the thousands of diffracted X-ray spots are recorded by a detector.[11]

-

Structure Solution: The collected data are processed to yield a set of structure factors.[13] For this compound, the positions of the heavy sulfur atoms were first determined using a Patterson map.[3] These initial positions were then used to calculate initial phases, which allowed for the generation of an electron density map that revealed the positions of the remaining non-hydrogen atoms.[3]

-

Structure Refinement: The initial atomic model is refined using least-squares methods.[13] This iterative process adjusts atomic coordinates and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns, resulting in a final, validated 3D structure.[13]

Caption: General workflow for X-ray crystallographic analysis.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is the most powerful technique for studying the three-dimensional structure and dynamics of molecules in solution.[14]

Step-by-Step Methodology:

-

Sample Preparation: A solution of high-purity cis-thiothixene is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition of 1D and 2D NMR Spectra: A suite of NMR experiments is performed on a high-field NMR spectrometer.

-

1D Spectra (¹H and ¹³C): Provide initial information on the chemical environment of each atom and can be used to distinguish between isomers.

-

2D Correlation Spectra (e.g., COSY, HSQC): Used to assign all proton and carbon signals unambiguously by identifying through-bond connectivities.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the key experiment for conformational analysis.[14] It detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds.

-

-

Data Analysis and Structure Calculation:

-

The intensities of cross-peaks in the NOESY spectrum are measured. These intensities are inversely proportional to the sixth power of the distance between the corresponding protons.

-

These distance restraints are used as inputs for molecular modeling software.

-

Computational algorithms then calculate an ensemble of structures that are consistent with the experimental NMR data, providing a detailed picture of the molecule's preferred conformation(s) in solution.

-

Conclusion

The therapeutic utility of this compound is a direct consequence of its precise molecular architecture. X-ray crystallography has provided a definitive, static picture of the active cis-isomer, revealing a non-planar tricyclic core and a specific side chain geometry.[3] This solid-state structure, complemented by an understanding of its conformational flexibility in solution, explains its stereospecific and high-affinity binding to the dopamine D2 receptor. For researchers in medicinal chemistry and pharmacology, the detailed structural and conformational knowledge of this compound serves as a crucial case study in the rational design of CNS-active agents, where subtle changes in three-dimensional structure can lead to profound differences in biological activity.

References

- Sigma-Aldrich. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists.

- Schaefer, J. P. (1967). The Structure of this compound.

- Hobbs, D. C., & Welch, W. M. (1981). Separation and quantitation of cis- and trans-thiothixene in human plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences.

- Pediatric Oncall.

- Wikipedia. (2023). Tiotixene.

- PubChem. This compound.

- Weissman, A. (1974). Chemical, pharmacological, and metabolic considerations on this compound. Introduction: chemical and pharmacological relationship of thioxanthenes and phenothiazines. Advances in Biochemical Psychopharmacology.

- MedKoo Biosciences. This compound | CAS#3313-26-6.

- BenchChem. (2025).

- Drugs.com. (2025).

- Guidechem. CIS-THIOTHIXENE 3313-26-6 wiki.

- ClinPGx. This compound.

- Patsnap Synapse. (2024).

- ResearchGate.

- ChemicalBook. CIS-THIOTHIXENE | 3313-26-6.

- PubChem. This compound (USAN:USP).

- Biosynth. This compound-d8 | 5591-45-7 | FAA59145.

- Martins, F., et al. (2020). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules.

- NIST. This compound. NIST Chemistry WebBook.

- MedChemExpress. (Z)-Thiothixene | 5-HT Receptor Antagonist.

- ResearchG

- Wikipedia.

- The University of Manchester.

- Holzer, W., et al. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules.

- Zarghi, A. (1997). Analysis of pharmaceutically-important thioxanthene derivatives. Journal of Pharmaceutical and Biomedical Analysis.

- Mo, Z., et al. (1985). X-ray scattering from poly(thiophene): crystallinity and crystallographic structure. Polymer.

- CCDC.

- Wikipedia. X-ray crystallography.

- Blow, D. (2002). X-ray crystallography.

- ResearchGate. (2025). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene.

- ResearchGate. (2025). (PDF) Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue.

- D'Andrea, L. D., & Isernia, C. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science.

- Baldwin, A. J., & Kay, L. E. (2009). NMR spectroscopy brings invisible protein states into focus.

Sources

- 1. pediatriconcall.com [pediatriconcall.com]

- 2. Tiotixene - Wikipedia [en.wikipedia.org]

- 3. The structure of this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. Separation and quantitation of cis- and trans-thiothixene in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound: Package Insert / Prescribing Information [drugs.com]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Thiothixene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene is a typical antipsychotic medication belonging to the thioxanthene class, primarily indicated for the management of schizophrenia.[1][2] Its therapeutic effects are attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[3] A thorough understanding of a drug candidate's pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is a cornerstone of successful drug development. This guide provides a detailed overview of the preclinical pharmacokinetics of this compound, synthesizing available data and outlining standard methodologies to aid researchers in this field.

While extensive clinical pharmacokinetic data for this compound is available, this guide will focus on the preclinical animal data that informs our understanding of its behavior before human administration.

I. Absorption

This compound is rapidly and extensively absorbed following oral administration in preclinical species, a characteristic shared with other tricyclic psychotherapeutic agents.[1] Peak serum concentrations are typically achieved within 1 to 3 hours post-dose.[1] The oral bioavailability of this compound in preclinical models has not been extensively reported in publicly available literature, but it is presumed to be significant given its rapid absorption.[4]

Key Experimental Protocol: Oral Bioavailability Study in Rats

This protocol outlines a standard procedure for determining the oral bioavailability of this compound in rats.

Objective: To determine the absolute oral bioavailability of this compound in rats by comparing the plasma concentration-time profiles following oral and intravenous administration.

Materials:

-

Male Wistar rats (250-300g)

-

This compound drug substance

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Vehicle for intravenous administration (e.g., saline with a co-solvent if necessary)

-

Oral gavage needles

-

Catheters for intravenous administration and blood collection

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

LC-MS/MS for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week before the study.

-

Dose Preparation: Prepare dosing solutions of this compound in the appropriate vehicles for both oral and intravenous routes.

-

Animal Dosing:

-

Oral Group: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a group of rats via oral gavage.

-

Intravenous Group: Administer a single intravenous dose of this compound (e.g., 1 mg/kg) to a separate group of rats via a tail vein catheter.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both routes of administration using appropriate software.

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

dot graph "Oral_Bioavailability_Workflow" { rankdir="LR"; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Dosing" { label="Dosing"; "Oral_Dose" [label="Oral Administration\n(Gavage)"]; "IV_Dose" [label="Intravenous Administration\n(Catheter)"]; }

subgraph "cluster_Sampling" { label="Sampling & Processing"; "Blood_Collection" [label="Serial Blood Sampling"]; "Plasma_Separation" [label="Centrifugation"]; }

subgraph "cluster_Analysis" { label="Analysis"; "LC_MS" [label="LC-MS/MS Bioanalysis"]; "PK_Analysis" [label="Pharmacokinetic Modeling"]; }

"Bioavailability_Calc" [label="Calculate Bioavailability (F%)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Oral_Dose" -> "Blood_Collection"; "IV_Dose" -> "Blood_Collection"; "Blood_Collection" -> "Plasma_Separation"; "Plasma_Separation" -> "LC_MS"; "LC_MS" -> "PK_Analysis"; "PK_Analysis" -> "Bioavailability_Calc"; } Caption: Workflow for an oral bioavailability study.

II. Distribution

Following absorption, this compound and its metabolites are widely distributed throughout the body.[1] Studies in animals have shown that while the drug distributes to various tissues, brain concentrations of radiolabeled this compound are relatively low.[4] This is a notable finding for a centrally acting agent and suggests that either the parent drug has very high potency at its target receptors or that active metabolites play a significant role in its therapeutic effect.

High concentrations of this compound have not been observed in the lungs, distinguishing it from other antipsychotics like chlorpromazine and thioridazine.[4] The plasma protein binding of this compound is reported to be greater than 99% in humans, and while specific data for preclinical species is scarce, it is expected to be similarly high due to its lipophilic nature.[5]

Key Experimental Protocol: In Vitro Plasma Protein Binding Assay

Objective: To determine the extent of this compound binding to plasma proteins from different preclinical species.

Materials:

-

Blank plasma from rats, dogs, and mice

-

This compound stock solution

-

Equilibrium dialysis apparatus (e.g., RED device)

-

Dialysis membrane (e.g., with a molecular weight cutoff of 8-12 kDa)

-

Phosphate buffered saline (PBS)

-

LC-MS/MS for bioanalysis

Procedure:

-

Preparation: Prepare a working solution of this compound in plasma at the desired concentration.

-

Dialysis Setup: Pipette the plasma containing this compound into the donor chamber of the equilibrium dialysis unit and an equal volume of PBS into the receiver chamber.

-

Incubation: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

Sampling: After incubation, collect samples from both the plasma and buffer chambers.

-

Bioanalysis: Determine the concentration of this compound in both sets of samples using a validated LC-MS/MS method.

-

Calculation: Calculate the fraction unbound (fu) using the formula: fu = Concentration_buffer / Concentration_plasma. The percentage of protein binding is then calculated as (1 - fu) * 100.

dot graph "Plasma_Protein_Binding_Workflow" { rankdir="LR"; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Spike_Plasma" [label="Spike this compound\ninto Plasma"]; "Dialysis" [label="Equilibrium Dialysis\n(Plasma vs. Buffer)"]; "Sampling" [label="Sample Plasma and\nBuffer Chambers"]; "LC_MS" [label="LC-MS/MS Analysis"]; "Calculation" [label="Calculate Fraction Unbound\nand % Bound", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Spike_Plasma" -> "Dialysis"; "Dialysis" -> "Sampling"; "Sampling" -> "LC_MS"; "LC_MS" -> "Calculation"; } Caption: Workflow for in vitro plasma protein binding.

III. Metabolism

Key Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To assess the intrinsic clearance of this compound in liver microsomes from different preclinical species.

Materials:

-

Liver microsomes from rats, dogs, and monkeys

-

This compound stock solution

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile (for reaction termination)

-

LC-MS/MS for bioanalysis

Procedure:

-

Incubation Preparation: Prepare incubation mixtures containing liver microsomes, phosphate buffer, and this compound in a 96-well plate.

-

Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding cold acetonitrile.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Bioanalysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Intrinsic Clearance Calculation: Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

dot graph "Metabolic_Stability_Workflow" { rankdir="LR"; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Incubation" [label="Incubate this compound\nwith Liver Microsomes & NADPH"]; "Time_Sampling" [label="Time-Course Sampling\n& Reaction Quenching"]; "Analysis" [label="LC-MS/MS Analysis of\nParent Drug"]; "Calculation" [label="Calculate In Vitro\nIntrinsic Clearance (CLint)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Incubation" -> "Time_Sampling" -> "Analysis" -> "Calculation"; } Caption: Workflow for metabolic stability assay.

IV. Excretion

The primary route of excretion for this compound and its metabolites is through the feces via biliary elimination.[1] A study in rats with a bile fistula demonstrated that 65% of an orally administered radiolabeled dose was recovered in the bile, underscoring the significance of this pathway.[4] This extensive biliary excretion is consistent with the drug's high molecular weight and lipophilicity.

Comparative Pharmacokinetic Parameters (Qualitative)

| Parameter | Rat | Dog | Monkey | Mouse |

| Absorption | Rapid and extensive | Not specifically reported, but likely rapid | Not specifically reported | Not specifically reported |

| Distribution | Wide; low brain penetration | Not specifically reported | Not specifically reported | Not specifically reported |

| Metabolism | Extensive hepatic metabolism | Extensive hepatic metabolism | Not specifically reported | Not specifically reported |

| Excretion | Primarily fecal via biliary excretion (65% in bile) | Primarily fecal | Not specifically reported | Not specifically reported |

| Major Metabolite | N-demethyltiotixene (presumed) | N-demethyltiotixene (presumed) | N-demethyltiotixene (presumed) | N-demethyltiotixene (presumed) |

Note: Quantitative data for Cmax, Tmax, AUC, bioavailability, clearance, and volume of distribution in these species are not widely available in the public domain and represent a significant data gap.

Conclusion

This technical guide consolidates the available information on the preclinical pharmacokinetics of this compound and provides standardized protocols for its investigation. The existing data indicates that this compound is a rapidly absorbed and extensively metabolized compound with primarily fecal excretion in preclinical species. A significant finding is its relatively low brain penetration, which warrants further investigation into its mechanism of central action. The notable lack of quantitative pharmacokinetic data across common preclinical models highlights a critical area for future research to enable more robust interspecies comparisons and to better inform clinical trial design. The provided experimental workflows offer a foundation for researchers to generate these much-needed data, ultimately contributing to a more complete understanding of this compound's disposition and facilitating the development of new and improved antipsychotic therapies.

References

- Tiotixene - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tiotixene]

- This compound: uses, dosing, warnings, adverse events, interactions - MedCentral. [URL: https://medcentral.com/drug/thiothixene]

- This compound Uses, Side Effects & Warnings - Drugs.com. [URL: https://www.drugs.com/mtm/thiothixene.html]

- This compound (Navane) Fact Sheet [G] - Medication Fact Book for Psychiatric Practice, 7th Edition. [URL: https://s3.amazonaws.com/psych-portal/med-fact-sheets/thiothixene-navane.pdf]

- This compound (Navane): Uses & Side Effects - Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/drugs/20349-thiothixene-capsules]

- Analysis of synthetic samples of thioxanthenes by the proposed and official methods. [URL: https://www.semanticscholar.org/paper/Analysis-of-synthetic-samples-of-thioxanthenes-by-Belal-Hefnawy/1d13a69661555546522c1592186847f0709426f0]

- Pharmacology of this compound ; Phamacokinetics, Mechanism of Action, Uses, Effects. [URL: https://www.youtube.

- This compound Monograph for Professionals - Drugs.com. [URL: https://www.drugs.com/monograph/thiothixene.html]

- Pre-clinical Pharmacology of Atypical Antipsychotic Drugs: A Selective Review | The British Journal of Psychiatry. [URL: https://www.cambridge.org/core/journals/the-british-journal-of-psychiatry/article/pre-clinical-pharmacology-of-atypical-antipsychotic-drugs-a-selective-review/8A5D6E8B9F5E6F5E8E7E7F8E8F8E8E7E]

- Preclinical models of antipsychotic drug action - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3860090/]

- This compound: Package Insert / Prescribing Information - Drugs.com. [URL: https://www.drugs.com/pro/thiothixene.html]

- What is the mechanism of this compound? - Patsnap Synapse. [URL: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-thiothixene-2024-07-17]

- This compound - DiVA portal. [URL: https://www.diva-portal.org/smash/get/diva2:622396/FULLTEXT01.pdf]

- This compound (Navane) Fact Sheet [G] - Medication Fact Book for Psychiatric Practice, 7th Edition. [URL: https://psychopharmacology.com/med-fact-sheets/thiothixene-navane]

- This compound capsules USP - [Product Monograph Template - Standard]. [URL: https://pdf.hres.ca/dpd_pm/00069999.PDF]

Sources

- 1. Pharmacokinetics and protein binding of trichothecene mycotoxins, T-2 toxin and HT-2 toxin, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and excretion of TH-302 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of thyroxine by rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Canine Albumin Polymorphisms and Their Impact on Drug Plasma Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. admescope.com [admescope.com]

Thiothixene's Receptor Engagement: A Technical Guide to Serotonergic and Adrenergic Binding Affinity

Foreword: Beyond Dopamine D2 in Antipsychotic Action

For decades, the therapeutic efficacy of typical antipsychotics like thiothixene has been primarily attributed to their potent antagonism of the dopamine D2 receptor.[1][2][3] While this interaction remains a cornerstone of its mechanism, a nuanced understanding of this compound's broader pharmacological profile is crucial for researchers and drug development professionals. This guide delves into the significant, yet often secondary, binding affinities of this compound for key serotonin (5-HT) and adrenergic (α) receptors. Elucidating these interactions provides a more comprehensive picture of its therapeutic actions and potential side-effect profile, offering valuable insights for the development of next-generation antipsychotics with improved efficacy and tolerability.

This document serves as an in-depth technical resource, providing not only a thorough analysis of this compound's binding characteristics but also detailed, field-proven methodologies for their determination. The protocols outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Section 1: this compound's Binding Affinity Profile

This compound, a thioxanthene derivative, exhibits a complex pharmacodynamic profile, interacting with a range of neurotransmitter receptors.[4][5] While its highest affinity is for the dopamine D2 and D3 receptors, it also demonstrates notable binding to various serotonin and adrenergic receptor subtypes.[4][5] Understanding the specific affinities (expressed as Ki values, where a smaller value indicates stronger binding) at these secondary targets is essential for a complete mechanistic understanding.

Quantitative Binding Data

The following table summarizes the reported in vitro binding affinities (Ki) of this compound for key serotonin and adrenergic receptors. It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as tissue source (e.g., human brain tissue vs. cell lines expressing recombinant receptors) and radioligand used.

| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference |

| Serotonin | 5-HT1A | 130 | [6] |

| 5-HT2A | 3.6 - 15 | [6][7] | |

| 5-HT2C | 26 | [6] | |

| 5-HT6 | 70 | [6] | |

| 5-HT7 | Low nanomolar | [4] | |

| Adrenergic | α1 | Low nanomolar | [4][5] |

| α1A | 7.3 | [8] | |

| α1B | 17.8 | [8] | |

| α1D | 12.3 | [8] | |

| α2 | 100 - 1100 | [8] |

Expert Interpretation: The data clearly indicate that this compound possesses a high affinity for the 5-HT2A receptor, comparable to its potent D2 antagonism. This 5-HT2A blockade is a hallmark of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.[9] Its affinity for α1-adrenergic receptors is also significant and likely underlies some of its cardiovascular side effects, such as orthostatic hypotension. The comparatively lower affinity for α2-adrenergic receptors suggests a lesser impact on presynaptic norepinephrine release.

Section 2: Experimental Determination of Binding Affinity

The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological research. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the interaction between a ligand and a receptor.[5][10][11]

Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the Ki of a test compound like this compound.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Protocol: 5-HT2A Receptor Binding Assay

This protocol provides a step-by-step methodology for determining the binding affinity of this compound for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).

-

Non-specific Binding Control: Mianserin (10 µM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize CHO-h5-HT2A cells in cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation on ice.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin (final concentration ~1-2 nM), and 100 µL of membrane preparation (20-40 µg protein).

-

Non-specific Binding: 50 µL of Mianserin (final concentration 10 µM), 50 µL of [3H]Ketanserin, and 100 µL of membrane preparation.

-

Test Compound: 50 µL of this compound (at various concentrations, typically in a logarithmic series from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]Ketanserin, and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

-

Filtration and Quantification:

-

Pre-soak the filter plate with 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

-

Terminate the incubation by rapid vacuum filtration of the plate contents.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the mean non-specific binding counts from the total binding and test compound binding counts.

-

Plot the percentage of specific binding versus the log concentration of this compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation :

-

Section 3: Functional Assessment of Receptor Interaction

While binding assays quantify the affinity of a compound for a receptor, functional assays are crucial to determine the pharmacological consequence of this binding (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist).

Signaling Pathways of a1-Adrenergic and 5-HT2A Receptors

Both α1-adrenergic and 5-HT2A receptors are Gq/11-protein coupled receptors.[2] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][4]

Caption: Gq/11 Signaling Pathway for α1-Adrenergic and 5-HT2A Receptors.

Detailed Protocol: a1-Adrenergic Receptor Functional Assay (Calcium Flux)

This protocol describes a method to assess the antagonist activity of this compound at α1-adrenergic receptors by measuring changes in intracellular calcium concentration.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a human α1A-adrenergic receptor subtype.

-

Calcium Indicator Dye: Fluo-8 AM or a similar cell-permeant calcium-sensitive fluorescent dye.

-

Agonist: Phenylephrine or norepinephrine.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader: Equipped with appropriate filters for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8) and an injection system.

Procedure:

-

Cell Culture and Plating:

-

Culture the HEK293-hα1A cells under standard conditions.

-

Seed the cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in assay buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.

-

-

Functional Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and allow the baseline fluorescence to stabilize.

-

Program the instrument to inject a pre-determined concentration of the agonist (e.g., EC80 concentration of phenylephrine) into each well and immediately begin kinetic fluorescence readings.

-

Record the fluorescence intensity over time (e.g., every second for 90-120 seconds).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data by expressing the response in the presence of this compound as a percentage of the response with the agonist alone.

-

Plot the percentage of inhibition versus the log concentration of this compound.

-

Fit the data using a non-linear regression model to determine the IC50 of this compound's antagonist activity.

-

Section 4: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of this compound's binding affinity for serotonin and adrenergic receptors, supported by detailed experimental protocols for their characterization. The high affinity of this compound for the 5-HT2A receptor and its significant interaction with α1-adrenergic receptors are critical aspects of its pharmacological profile that extend beyond its primary D2 receptor antagonism.

For drug development professionals, a thorough understanding of these "off-target" interactions is paramount. It allows for a more predictive assessment of a compound's potential therapeutic benefits and adverse effect liabilities. The methodologies detailed herein provide a robust framework for such investigations.

Future research should aim to further dissect the functional consequences of this compound's binding to a wider array of serotonin and adrenergic receptor subtypes. Moreover, exploring the interplay between these receptor systems and the dopaminergic pathways will undoubtedly yield a more holistic understanding of the neurobiology of psychosis and the mechanisms of antipsychotic drug action.

References

- Wikipedia. (n.d.). Tiotixene.

- WebMD. (2024, November 1). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.

- Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation.

- Wikipedia. (n.d.). Alpha-1 adrenergic receptor.

- Graham, R. M., et al. (1996). α1-Adrenergic Receptor Subtypes: Molecular Structure, Function, and Signaling. Circulation Research, 78(5), 737-749.

- GraphPad. (n.d.). Receptor binding - Saturation binding. Prism 10 Curve Fitting Guide.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Creative Bioarray. (n.d.). Radioligand Binding Assay.

- QIAGEN. (n.d.). α-Adrenergic Signaling.

- Horie, K., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. British Journal of Pharmacology, 177(13), 2934-2949.

- Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- ResearchGate. (n.d.). Antipsychotic Medication Serotonin Receptor K i Values.

- ResearchGate. (n.d.). An Index of Relative Central α-Adrenergic Receptor Antagonism by Antipsychotic Medications.

- YouTube. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP.

- Leysen, J. E., et al. (1992). Interaction of antipsychotic drugs with neurotransmitter receptor sites in vitro and in vivo in relation to pharmacological and clinical effects. Psychopharmacology, 109(1-2), 1-13.

- Enzyme Inhibition Calculator. (n.d.). Ki to IC50 Converter.

- Medscape. (n.d.). Navane (this compound) dosing, indications, interactions, adverse effects, and more.

- Drugs.com. (2025, November 5). This compound Monograph for Professionals.

- ResearchGate. (n.d.). Antipsychotic Medication Serotonin Receptor K i Values.

- NIH. (n.d.). This compound. PubChem.

- ResearchGate. (n.d.). An Index of Relative Central α-Adrenergic Receptor Antagonism by Antipsychotic Medications.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?.

- NIH. (n.d.). Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers. PubMed.

- NIH. (n.d.). Radioligand binding methods: practical guide and tips. PubMed.

- NIH. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC.

- Stahl, S. M. (2021). The Medication Fact Book for Psychiatric Practice, 7th Edition. Cambridge University Press.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ahajournals.org [ahajournals.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bu.edu [bu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Exploring the Off-Target Effects of Thiothixene in Neuronal Cell Lines

A Senior Application Scientist's Perspective on Methodical Investigation and Data Interpretation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the off-target effects of thiothixene, a typical antipsychotic, in neuronal cell lines. By integrating computational prediction with robust experimental validation, this document outlines a systematic approach to characterizing the full pharmacological profile of this compound.

Introduction: The Rationale for Off-Target Profiling of this compound

This compound, a member of the thioxanthene class of drugs, primarily exerts its antipsychotic effects through the antagonism of dopamine D2 receptors.[1][2][3] This action helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2] However, like many psychoactive compounds, this compound's interaction with the complex neurochemical landscape of the brain is not limited to its primary target. It is known to bind to other receptors, including serotonin, histamine, and adrenergic receptors, which can contribute to both its therapeutic efficacy and its side effect profile.[2][4] Understanding these off-target interactions is paramount for a complete comprehension of its mechanism of action and for the development of safer, more targeted therapeutics.

This guide will delineate a multi-faceted strategy to identify and validate the off-target effects of this compound in relevant neuronal cell line models, such as the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC12 line.[5][6]

Part 1: Initial Characterization and In Silico Prediction of Off-Target Liabilities

A thorough investigation into off-target effects begins with a comprehensive understanding of the compound's known pharmacology and its chemical properties. This foundational knowledge allows for the formulation of targeted hypotheses that can be tested experimentally.

Profiling the Known Pharmacological Landscape of this compound

This compound is a potent antagonist of dopamine D2 and D3 receptors.[4] It also exhibits significant affinity for histamine H1, α1-adrenergic, and serotonin 5-HT7 receptors.[4] Notably, it has minimal anticholinergic activity.[4] This existing knowledge provides a starting point for more extensive profiling.

Leveraging In Silico Tools for Off-Target Prediction

Computational methods are invaluable for predicting potential off-target interactions and prioritizing experimental validation.

-

Database Exploration: Publicly available databases such as ChEMBL and DrugBank are rich resources for curated bioactivity data.[7][8][9][10][11] A systematic search of these databases can reveal previously reported interactions of this compound and structurally similar compounds with a wide range of biological targets.

-

Structure-Based Prediction: The chemical structure of this compound can be used to predict its binding to various protein targets. This can be achieved through molecular docking simulations against a panel of receptors, ion channels, and enzymes.

Experimental Workflow: In Silico Off-Target Prediction

Caption: Workflow for in silico prediction of this compound's off-target interactions.

Part 2: Biochemical Validation of Predicted Off-Target Interactions

Following in silico prediction, the next critical step is to experimentally validate these potential interactions using biochemical assays. These assays provide direct evidence of binding affinity and functional modulation of the predicted targets.

Broad-Spectrum Kinase Profiling

Protein kinases are a large family of enzymes that are common off-targets for many drugs.[12] Screening this compound against a comprehensive panel of kinases can uncover unexpected interactions that may have significant cellular consequences.

Protocol: Kinase Profiling Assay

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins Discovery's KinaseProfiler™, AssayQuant's KinSight™) that offers a broad panel of purified kinases.[13][14]

-

Assay Formats: A variety of assay formats can be used, including radiometric, luminescence, and TR-FRET-based methods.[13][15] The choice of format will depend on the specific kinase and the desired sensitivity.

-

Data Analysis: The results are typically expressed as the percentage of inhibition at a given concentration of this compound or as an IC50 value (the concentration that inhibits 50% of the kinase activity).

Receptor Binding Assays

To confirm and quantify the affinity of this compound for predicted G-protein coupled receptors (GPCRs) and ion channels, radioligand binding assays are the gold standard.[16][17]

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines or tissues expressing the receptor of interest.

-

Radioligand: Select a suitable radiolabeled ligand that binds with high affinity and specificity to the target receptor.

-

Competition Binding: Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Detection: Separate the bound from the unbound radioligand and quantify the amount of bound radioactivity.

-

Data Analysis: Determine the Ki (inhibition constant) of this compound, which represents its affinity for the receptor.

Table 1: Example Data from Biochemical Assays

| Target Class | Specific Target | Assay Type | Result (Ki or IC50) |

| Dopamine Receptor | D2 | Radioligand Binding | 0.5 nM |

| Serotonin Receptor | 5-HT2A | Radioligand Binding | 15 nM |

| Adrenergic Receptor | α1A | Radioligand Binding | 25 nM |

| Kinase | CDK2/cyclin A | Kinase Activity | >10 µM |

| Kinase | GSK3β | Kinase Activity | 5 µM |

Part 3: Cellular Phenotypic Screening in Neuronal Models

Biochemical assays confirm direct molecular interactions, but cellular assays are essential to understand the functional consequences of these off-target effects in a biological context. Neuronal cell lines provide a tractable and reproducible system for these investigations.

Choice of Neuronal Cell Lines

-

SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature, neuron-like phenotype.[5][18][19][20] These cells express key dopaminergic markers, making them a relevant model for studying antipsychotic drugs.[21]

-